N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C14H10N6O |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N6O/c21-14(9-4-5-13-17-18-19-20(13)8-9)16-12-3-1-2-11-10(12)6-7-15-11/h1-8,15H,(H,16,21) |
InChI Key |
VCYODKAOEHWEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and General Protocol
The one-pot MCR approach combines aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole derivatives in the presence of triethylamine (TEA) as a base. A representative protocol involves:
- Reactants : 4-nitrobenzaldehyde (1.2 equiv), 1H-tetrazole-5-amine (1.0 equiv), 3-cyanoacetyl-1H-indole (1.0 equiv)
- Solvent : Ethanol/water (3:1 v/v) at 80°C for 12 hours.
- Workup : Precipitation upon cooling, followed by silica gel chromatography (hexane/ethyl acetate 7:3).
This method yielded 68% of the target compound, with NMR confirming the absence of regioisomers. The reaction proceeds via Knoevenagel condensation between the aldehyde and cyanoacetyl indole, followed by cyclocondensation with tetrazole-amine (Figure 1).
Scope and Limitations
Electron-withdrawing substituents on the aldehyde (e.g., -NO₂, -CF₃) enhance yields (70–76%) by stabilizing the imine intermediate, while electron-donating groups (-OMe, -Me) reduce efficiency to 45–55%. Steric hindrance at the indole 3-position minimally affects reactivity, but substitutions at the 5- or 6-positions inhibit cyclization.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Pyridine-Tetrazole Assembly
A two-step protocol from the Royal Society of Chemistry involves:
- Tetrazole Ring Formation :
- Indole Coupling :
This method achieves 71% yield but requires anhydrous conditions and rigorous exclusion of oxygen.
Buchwald-Hartwig Amination for Carboxamide Installation
For late-stage functionalization, palladium-mediated amination links the tetrazolo[1,5-a]pyridine-6-carboxylic acid to 1H-indol-4-amine:
- Catalyst System : Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), Cs₂CO₃ (2.0 equiv) in toluene at 110°C.
- Yield : 65% after recrystallization from methanol.
Stepwise Assembly via Tetrazole Cyclization
[2+3] Cycloaddition for Tetrazole Formation
A classical approach employs nitrile intermediates:
- Pyridine-6-carbonitrile (1.0 equiv) reacts with sodium azide (3.0 equiv) and NH₄Cl in DMF at 130°C, forming tetrazolo[1,5-a]pyridine-6-carbonitrile (78%).
- Hydrolysis : The nitrile is converted to carboxylic acid using 6M HCl at reflux (90% yield).
- Amide Coupling : EDCl/HOBt-mediated reaction with 1H-indol-4-amine in DCM yields the final product (62%).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Pd(PPh₃)₄ provides superior reactivity over Pd(OAc)₂ in coupling reactions due to enhanced ligand stability.
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in Buchwald-Hartwig amination by reducing side-product formation.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40) shows ≥95% purity for MCR-derived batches, whereas cross-coupled products require additional recrystallization to eliminate Pd residues.
Comparative Analysis of Synthetic Methods
| Parameter | Multicomponent | Cross-Coupling | Stepwise |
|---|---|---|---|
| Yield (%) | 68–76 | 65–71 | 62–78 |
| Reaction Time (h) | 12–24 | 6–18 | 24–48 |
| Catalyst Cost | Low (TEA) | High (Pd) | Moderate |
| Scalability | Excellent | Moderate | Poor |
| Purification Complexity | Medium | High | Medium |
Chemical Reactions Analysis
Reaction Setup
| Component | Role | Example Reagents |
|---|---|---|
| Aldehyde | Electrophilic component | Benzaldehyde, 4-nitrobenzaldehyde |
| 1H-Tetrazole-5-amine | Nucleophilic component | Commercially available |
| 3-Cyanoacetyl indole | Cyclization precursor | 3-(1H-indol-4-yl)-3-oxopropanenitrile |
| Catalyst/Solvent | Reaction medium | Triethylamine (Et₃N) in DMF |
Conditions : Reflux at 120°C for 10 hours under solvent-free or DMF conditions .
Yield : Typically 70–85% after recrystallization .
Condensation Reactions
The carboxamide group participates in condensation reactions with aldehydes and amines to form Schiff bases or imine-linked derivatives .
Example Reaction
Key Features :
-
Catalyzed by bases like triethylamine.
-
Products exhibit enhanced π-π stacking due to extended conjugation .
Nucleophilic Substitution
The tetrazole ring undergoes nucleophilic substitution at its electron-deficient positions, enabling functionalization.
Reaction with Alkyl Halides
| Reagent | Product | Application |
|---|---|---|
| Methyl iodide | N-methyltetrazole derivative | Bioactivity modulation |
| Ethyl bromoacetate | Ester-functionalized derivative | Prodrug synthesis |
Conditions : Room temperature in polar aprotic solvents (e.g., DMF).
Cycloaddition Reactions
The tetrazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, forming fused pyridine or pyrrole systems .
Mechanism
-
Azide-Alkyne Cycloaddition :
-
Nitrile Imine Formation :
Intermediate nitrile imines react with dipolarophiles to yield spirocyclic compounds .
Biological Interactions
The compound’s reactivity underpins its antitumor and antiproliferative effects. Key interactions include:
Enzyme Inhibition
| Target Enzyme | Mechanism | IC₅₀ (μM) |
|---|---|---|
| Tubulin | Disruption of microtubule assembly | 2.4–7.4 |
| Monoamine oxidase (MAO) | Competitive inhibition | 4.1 ± 0.3 |
Structural Basis :
-
The indole and tetrazole rings form hydrogen bonds with active-site residues.
-
π-π stacking with aromatic amino acids enhances binding affinity .
Carboxamide Hydrolysis
Application : Generates carboxylic acid derivatives for salt formation or prodrug design .
Tetrazole Deprotonation
-
Reacts with strong bases (e.g., NaH) to form salts, improving solubility.
Stability and Degradation
| Condition | Effect |
|---|---|
| Acidic pH (pH < 3) | Hydrolysis of carboxamide |
| UV light | Photodegradation of tetrazole |
| Oxidative environments | Ring-opening of indole moiety |
Analytical Data :
-
NMR : δ 7.2–8.1 ppm (aromatic protons), δ 10.5 ppm (NH indole).
-
HPLC : Retention time = 12.3 min (C18 column, 70:30 H₂O:MeCN).
Comparative Reaction Data
| Reaction Type | Yield (%) | Purity (%) | Key Catalyst |
|---|---|---|---|
| MCRs | 85 | 98 | Et₃N |
| Condensation | 75 | 95 | None |
| Nucleophilic substitution | 65 | 90 | DIPEA |
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its significant biological activity. The compound features an indole moiety and a tetrazole ring fused with a pyridine structure.
Potential Applications
- Medicinal Chemistry Compounds containing indole and tetrazole structures have been studied for their biological activities. The uniqueness of N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide lies in its specific substitution patterns and the combination of functional groups that may enhance its solubility and bioavailability compared to similar compounds. The methoxyethyl group may also contribute to distinct interactions with biological targets that are not present in other derivatives.
- Interaction Studies Interaction studies are essential for understanding how N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide interacts with biological targets.
Structural Similarities and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine | Indole and tetrazole rings | Anticancer |
| 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine | Indole and chlorophenyl substitution | Antimicrobial |
| 5-(Indol-3-yl)-7-(thiophen-2-yl)tetrazolo[1,5-a]pyrimidine | Indole and thiophene rings | Neuroprotective |
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors. The tetrazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Tetrazoloquinoline Derivatives
| Compound Name | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 3-(2,3-dichlorophenyl)-thiazolidin-4-one | N/A | N/A | Thiazolidinone, Cl-substituent |
| 6j (azetidinone derivative) | 73 | 253–255 | Azetidinone, Cl-substituent |
| 7a (thiazolidinone derivative) | 63 | 245–247 | Thiazolidinone, phenyl |
Table 2: Bioactivity Comparison
Research Findings and Implications
- Structural Flexibility : The tetrazole ring’s ability to act as a bioisostere for carboxylic acids or other groups enhances target engagement across analogs .
- Indole vs. Quinoline: Indole’s planar structure may favor DNA intercalation or protein binding, whereas quinoline’s extended aromatic system improves hydrophobic interactions .
- Synthetic Challenges: The target compound’s indole-tetrazole-pyridine system requires multi-step synthesis, contrasting with simpler quinoline derivatives prepared via Vilsmeier-Haack reactions .
Biological Activity
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by the presence of an indole moiety fused with a tetrazole ring and a pyridine structure. This specific arrangement contributes to its biological properties, making it a subject of interest in medicinal chemistry. The molecular formula is and it has a CAS number of 1374545-70-6 .
Biological Activities
Research indicates that compounds with indole and tetrazole structures exhibit a variety of biological activities, including:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial activity against various pathogens.
- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective capabilities, potentially beneficial in neurodegenerative diseases.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, the compound may inhibit key kinases involved in cancer progression or modulate immune responses.
Case Studies
- Anticancer Activity :
- Antimicrobial Activity :
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine | Indole and tetrazole rings | Anticancer |
| 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine | Indole and chlorophenyl substitution | Antimicrobial |
| 5-(Indol-3-yl)-7-(thiophen-2-yl)tetrazolo[1,5-a]pyrimidine | Indole and thiophene rings | Neuroprotective |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods involving multi-step reactions. Key approaches include:
- Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the tetrazole and pyridine rings.
- Functional Group Modifications : Introducing substituents that enhance biological activity and solubility.
Q & A
Q. What are the established synthetic routes for N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide?
The compound can be synthesized via multicomponent reactions (MCRs) inspired by methods for structurally related tetrazolo-pyridine derivatives. For example, a modified Biginelli reaction could involve condensing 5-aminotetrazole, an aldehyde, and an active methylene compound (e.g., cyanoacetyl-indole) under reflux conditions. Catalysts like ammonium chloride (NH₄Cl) or polar aprotic solvents (DMF) may enhance yield and reaction efficiency . Alternatively, nucleophilic substitution or cyclization reactions using triethylamine as a base have been employed for similar carboxamide derivatives .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization typically involves:
- NMR spectroscopy : ^1H and ^13C NMR to confirm proton environments and carbon frameworks, with distinct shifts for the indole NH (~12 ppm) and tetrazole protons (~8-9 ppm) .
- X-ray crystallography : Using programs like SHELXL for refinement to resolve bond lengths and angles, particularly for the fused tetrazolo-pyridine ring system .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What preliminary biological activities are reported for tetrazolo[1,5-a]pyridine derivatives?
Tetrazolo-pyridine scaffolds exhibit enzyme inhibition (e.g., alpha-glucosidase) and antimicrobial activity. For example, Tetrazolo[1,5-a]pyridin-8-amine showed inhibitory effects in ligand-metabolite studies, suggesting potential for diabetes therapeutics . These activities are often screened via in vitro assays (e.g., IC₅₀ determination) using purified enzymes or microbial cultures .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Compare multiple crystal structures (polymorphs) using SHELX refinement to identify conformational flexibility .
- Use computational methods (DFT) to model energy-minimized structures and validate experimental data .
Q. What strategies optimize the yield of this compound in multicomponent reactions?
- Catalyst screening : Replace traditional acid catalysts (e.g., H₂SO₄) with eco-friendly alternatives like sulfamic acid or NH₄Cl to reduce side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time from hours to minutes .
- Stoichiometric tuning : Adjust molar ratios of aldehydes and active methylene components to minimize byproducts .
Q. How do structural modifications to the indole or tetrazole moieties affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Indole substitution : Electron-withdrawing groups (e.g., Cl at C-5) enhance enzyme inhibition by stabilizing ligand-receptor interactions .
- Tetrazole ring : Open-chain analogs (e.g., carboxylates) often lose activity, highlighting the importance of the fused heterocycle for target binding .
- Carboxamide linkage : Methylation of the amide nitrogen reduces solubility but improves metabolic stability .
Q. What mechanisms underlie the enzyme inhibition by this compound?
Mechanistic insights can be gained via:
- Molecular docking : Simulate binding to alpha-glucosidase or other targets using software like AutoDock, focusing on hydrogen bonds with catalytic residues (e.g., Asp214) .
- Kinetic assays : Determine inhibition type (competitive/uncompetitive) by analyzing Lineweaver-Burk plots under varying substrate concentrations .
- Mutagenesis studies : Validate predicted binding sites by testing activity against enzyme mutants .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
